molecular formula C14H20O B12640935 3-(4-iso-Butoxy-3-methylphenyl)-1-propene CAS No. 1443336-21-7

3-(4-iso-Butoxy-3-methylphenyl)-1-propene

Cat. No.: B12640935
CAS No.: 1443336-21-7
M. Wt: 204.31 g/mol
InChI Key: FBIGBKPCDMPKMV-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxy-3-methylphenyl)-1-propene is an organic compound with a complex structure that includes an iso-butoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Butoxy-3-methylphenyl)-1-propene typically involves the alkylation of 4-iso-Butoxy-3-methylphenol with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Butoxy-3-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the iso-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-iso-Butoxy-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-iso-Butoxy-3-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-butoxy group and the methylphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-iso-Butoxy-3-methylphenyl methyl sulfide: Contains a sulfide group instead of a propene group.

    1-(4-iso-Butoxy-3-methylphenyl)ethanol: Contains an ethanol group instead of a propene group.

Uniqueness

3-(4-iso-Butoxy-3-methylphenyl)-1-propene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1443336-21-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C14H20O/c1-5-6-13-7-8-14(12(4)9-13)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3

InChI Key

FBIGBKPCDMPKMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC=C)OCC(C)C

Origin of Product

United States

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